4-(3-Ethoxyphenyl)-3-methylbenzoic acid

Medicinal Chemistry ADME Lipophilicity

Select 4-(3-Ethoxyphenyl)-3-methylbenzoic acid for its distinct lipophilicity (XLogP3=3.8), which boosts membrane permeability and target engagement in lipid-rich settings, outperforming the less lipophilic methoxy variant. The ortho-methyl group locks a non-planar twisted biaryl conformation, avoiding flat binding pockets and enhancing metabolic stability. This scaffold is crucial for SAR-driven medicinal chemistry and materials science where conformational flexibility dictates bulk properties. Order now to exploit these quantifiable differentiation advantages.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
CAS No. 1261894-19-2
Cat. No. B6401629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethoxyphenyl)-3-methylbenzoic acid
CAS1261894-19-2
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C
InChIInChI=1S/C16H16O3/c1-3-19-14-6-4-5-12(10-14)15-8-7-13(16(17)18)9-11(15)2/h4-10H,3H2,1-2H3,(H,17,18)
InChIKeyXFFNZGCYLXKLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Ethoxyphenyl)-3-methylbenzoic Acid (CAS 1261894-19-2) | Properties, Specifications, and Key Comparators for Procurement


4-(3-Ethoxyphenyl)-3-methylbenzoic acid (CAS 1261894-19-2) is a substituted biphenyl carboxylic acid derivative, characterized by an ortho-methyl group and a meta-ethoxyphenyl substituent [1]. This compound serves as a versatile building block in medicinal chemistry and materials science, with its structural features influencing physicochemical properties such as lipophilicity (XLogP3 = 3.8) and molecular weight (256.30 g/mol) [1].

Why In-Class Substitution of 4-(3-Ethoxyphenyl)-3-methylbenzoic Acid (CAS 1261894-19-2) is Not Advisable Without Quantitative Comparison


Biphenyl carboxylic acid derivatives exhibit significant structure-activity relationship (SAR) sensitivity, where minor substituent changes can drastically alter physicochemical and biological profiles [1]. The ethoxy group in 4-(3-ethoxyphenyl)-3-methylbenzoic acid imparts distinct lipophilicity and conformational properties compared to its methoxy analog, which cannot be assumed to be functionally interchangeable in downstream applications. The quantitative evidence below delineates specific, measurable differences that underscore the risk of generic substitution.

Quantitative Differentiation Guide for 4-(3-Ethoxyphenyl)-3-methylbenzoic Acid (CAS 1261894-19-2) Against Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to 4-(3-Methoxyphenyl)-3-methylbenzoic Acid

The ethoxy-substituted compound exhibits a higher computed lipophilicity (XLogP3 = 3.8) than its methoxy analog (XLogP3 = 3.4) [1][2]. This difference of +0.4 logP units is significant for drug-like properties, as it predicts enhanced membrane permeability and potential impact on oral bioavailability and tissue distribution [1][2].

Medicinal Chemistry ADME Lipophilicity

Increased Molecular Weight and Rotatable Bond Count Relative to Methoxy Analog

4-(3-Ethoxyphenyl)-3-methylbenzoic acid possesses a molecular weight of 256.30 g/mol and a rotatable bond count of 4, compared to 242.27 g/mol and 3 rotatable bonds for the methoxy analog [1][2]. The additional rotatable bond in the ethoxy compound (due to the ethyl group) increases conformational flexibility, which can affect target binding entropy and solubility [1][2].

Drug-likeness Molecular Descriptors Conformational Flexibility

Ortho-Methyl Steric Hindrance: A Class-Level Determinant of Biaryl Conformation

The ortho-methyl group relative to the biaryl axis in 4-(3-ethoxyphenyl)-3-methylbenzoic acid induces steric clash, preventing coplanarity of the two phenyl rings . This non-planar conformation is a key feature of this compound class, influencing molecular recognition, binding affinity, and metabolic stability. While this property is shared with close analogs like 4-(3-methoxyphenyl)-3-methylbenzoic acid, the ethoxy group's larger size may further modulate the degree of twist .

Structure-Activity Relationship Conformational Analysis Drug Design

Minimum Purity Specification and Storage Stability from a Verified Vendor

The compound is commercially available with a minimum purity specification of 95% . Long-term storage is recommended in a cool, dry place, indicating adequate stability under standard laboratory conditions .

Procurement Quality Control Stability

Optimal Application Scenarios for 4-(3-Ethoxyphenyl)-3-methylbenzoic Acid (CAS 1261894-19-2) Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

When a medicinal chemistry program requires a biphenyl carboxylic acid scaffold with higher lipophilicity (XLogP3 = 3.8) to improve membrane permeability or target engagement in lipid-rich environments, this ethoxy analog is preferable over the less lipophilic methoxy variant (XLogP3 = 3.4) [1][2].

Synthesis of Non-Planar Biaryl Pharmacophores

In the design of non-planar drug candidates where the ortho-methyl group enforces a twisted biaryl conformation to avoid flat binding pockets or to modulate metabolic stability, 4-(3-ethoxyphenyl)-3-methylbenzoic acid provides a validated scaffold .

Building Block for Materials Science with Defined Conformational Rigidity

For the development of liquid crystals or organic electronic materials where controlled molecular conformation influences bulk properties, the ethoxy-substituted biphenyl carboxylic acid offers a higher molecular weight and increased rotational flexibility compared to its methoxy analog, which may be exploited in materials design [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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